molecular formula C10H9FN2O B6358937 N-[Cyano(2-fluorophenyl)methyl]acetamide CAS No. 1267230-12-5

N-[Cyano(2-fluorophenyl)methyl]acetamide

Cat. No. B6358937
CAS RN: 1267230-12-5
M. Wt: 192.19 g/mol
InChI Key: FGVAGJHRROUGHS-UHFFFAOYSA-N
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Description

N-[Cyano(2-fluorophenyl)methyl]acetamide is a compound that has been studied for its potential applications in both scientific research and industrial applications. It is a derivative of acetamide, a compound that is widely used in organic synthesis and pharmaceuticals. The addition of the cyano and 2-fluorophenylmethyl groups to the acetamide molecule gives it a unique set of properties that make it an interesting and potentially useful compound for a variety of applications.

Scientific Research Applications

N-[Cyano(2-fluorophenyl)methyl]acetamide has been studied for its potential applications in scientific research. It has been studied for its ability to inhibit enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It has also been studied for its potential to act as a substrate for enzymes involved in drug metabolism. Additionally, it has been studied for its potential to act as a ligand for receptors involved in the regulation of gene expression.

Mechanism of Action

N-[Cyano(2-fluorophenyl)methyl]acetamide has been studied for its mechanism of action. It has been found to interact with enzymes involved in drug metabolism, such as cytochrome P450 enzymes. It has also been found to act as a substrate for enzymes involved in drug metabolism. Additionally, it has been found to act as a ligand for receptors involved in the regulation of gene expression.
Biochemical and Physiological Effects
N-[Cyano(2-fluorophenyl)methyl]acetamide has been studied for its biochemical and physiological effects. It has been found to inhibit enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. Additionally, it has been found to act as a ligand for receptors involved in the regulation of gene expression. These effects can lead to changes in the levels of certain drugs in the body, as well as changes in gene expression.

Advantages and Limitations for Lab Experiments

N-[Cyano(2-fluorophenyl)methyl]acetamide has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize, with high yields. Additionally, it is a stable compound, making it suitable for use in experiments. However, it is also a relatively expensive compound to purchase, making it less suitable for use in large-scale experiments.

Future Directions

N-[Cyano(2-fluorophenyl)methyl]acetamide has potential applications in a variety of fields. One potential future direction is its use as an inhibitor of enzymes involved in drug metabolism. Additionally, it could be used as a substrate for enzymes involved in drug metabolism, or as a ligand for receptors involved in the regulation of gene expression. It could also be used in the development of novel drugs or drug delivery systems. Finally, it could be used in the development of new analytical techniques for studying drug metabolism or gene expression.

Synthesis Methods

N-[Cyano(2-fluorophenyl)methyl]acetamide can be synthesized by a variety of methods. One common method is the reaction of acetamide with a mixture of sodium cyanide and 2-fluorophenylmethyl chloride in an aqueous medium. This reaction is carried out at room temperature and yields the desired compound in high yields (up to 95%). Another method involves the reaction of acetamide with 2-fluorophenylmethyl bromide in the presence of a base such as sodium hydroxide. This reaction also yields the desired compound in high yields (up to 95%).

properties

IUPAC Name

N-[cyano-(2-fluorophenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c1-7(14)13-10(6-12)8-4-2-3-5-9(8)11/h2-5,10H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVAGJHRROUGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C#N)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[Cyano(2-fluorophenyl)methyl]acetamide

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